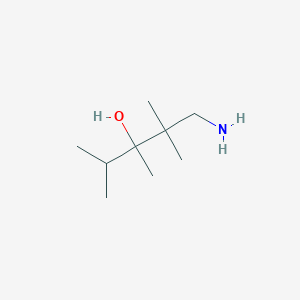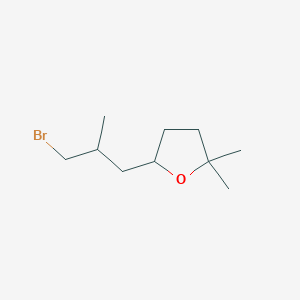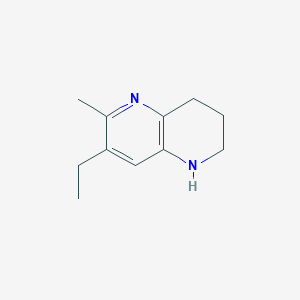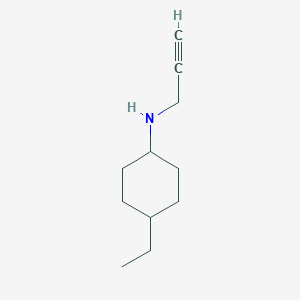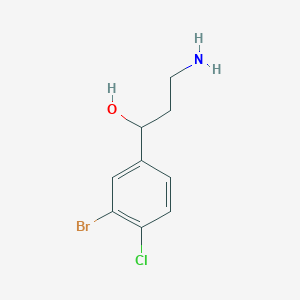![molecular formula C11H17ClO3 B13176166 Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₇ClO₃ and a molecular weight of 232.70 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system. It is primarily used in research and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate under specific conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
- Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
These compounds share similar structural features but differ in their ring sizes and substituents, which can influence their chemical reactivity and biological activity The uniqueness of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[25]octane-2-carboxylate lies in its specific spiro[2
Propriétés
Formule moléculaire |
C11H17ClO3 |
|---|---|
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-9(2)5-4-6-10(7-9)11(12,15-10)8(13)14-3/h4-7H2,1-3H3 |
Clé InChI |
SHHHWEORDRGSBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1)C(O2)(C(=O)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)
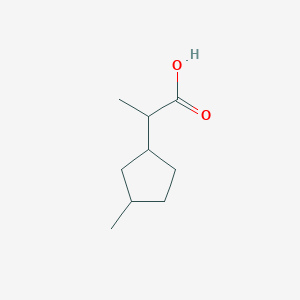
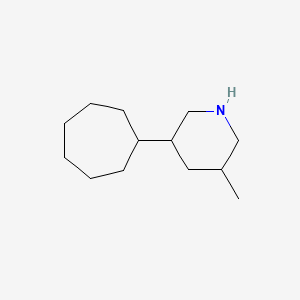
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
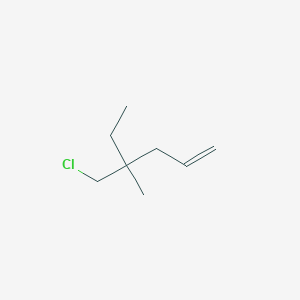
![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
![2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
![7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B13176141.png)
